Enhanced Cross-Coupling Reactivity over Bromo Analog
The primary differentiation for tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate lies in the superior reactivity of its C-I bond compared to the C-Br bond in the analogous tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1234616-46-6). This is a well-established class-level principle for heteroaryl halides in palladium-catalyzed reactions, directly impacting reaction rates and achievable yields under given conditions [1].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling (Suzuki-Miyaura) |
|---|---|
| Target Compound Data | C-I bond; fastest oxidative addition with Pd(0) catalysts. |
| Comparator Or Baseline | tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1234616-46-6); C-Br bond; significantly slower oxidative addition. |
| Quantified Difference | General reactivity trend: C-I >> C-Br > C-Cl. While direct comparative yield data for these specific compounds is absent in the literature, the iodo derivative is expected to enable reactions at lower temperatures and with lower catalyst loadings than the bromo analog, potentially improving yields and reducing byproduct formation . |
| Conditions | General conditions for Suzuki-Miyaura coupling of heteroaryl halides. |
Why This Matters
This higher reactivity allows for more efficient and often higher-yielding construction of complex molecular architectures, a critical factor in the cost-effective synthesis of drug candidates.
- [1] Smyth, M. S., & Stefanova, I. (2004). Synthesis and functionalisation of 1H-pyrazolo[3,4-b]pyridines involving copper and palladium-promoted coupling reactions. Tetrahedron Letters, 45(11), 2389-2392. View Source
